molecular formula C25H25N3O3S B2890129 (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 439128-75-3

(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2890129
CAS RN: 439128-75-3
M. Wt: 447.55
InChI Key: NVSLHEAGBJMNIK-UHFFFAOYSA-N
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Description

(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, and its synthesis method has been the subject of extensive research. In

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, such as the presence of a sulfonyl group, can be crucial for their interaction with viral components, potentially inhibiting viral replication.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. These compounds can modulate inflammatory pathways, thereby reducing inflammation. This property is particularly beneficial in the development of treatments for chronic inflammatory diseases .

Anticancer Activity

Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation. The sulfonylphenyl and phenylpiperazine moieties in the compound may contribute to its potential anticancer effects .

Anti-HIV Activity

Research has indicated that indole derivatives can also possess anti-HIV properties. By binding to specific receptors or interfering with viral enzymes, these compounds can prevent the replication of the HIV virus, offering a pathway for the development of new anti-HIV drugs .

Antioxidant Activity

The antioxidant activity of indole derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Antimicrobial and Antitubercular Activities

Indole derivatives have shown effectiveness against a variety of microbial pathogens, including those responsible for tuberculosis. Their structural diversity allows for the targeting of different microbial enzymes and pathways, making them valuable in the fight against infectious diseases .

Mechanism of Action

properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c29-25(27-18-16-26(17-19-27)22-7-2-1-3-8-22)21-10-12-23(13-11-21)32(30,31)28-15-14-20-6-4-5-9-24(20)28/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLHEAGBJMNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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